molecular formula C12H17ClN2O2S B5820313 1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine

1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine

Cat. No.: B5820313
M. Wt: 288.79 g/mol
InChI Key: GKJSEQLYEXRVOH-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C11H15ClN2O2S It is a piperazine derivative, characterized by the presence of a chloro-substituted phenyl ring and a methylsulfonyl group attached to the piperazine ring

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-10-3-4-11(13)9-12(10)14-5-7-15(8-6-14)18(2,16)17/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJSEQLYEXRVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine typically involves the reaction of 1-(5-chloro-2-methylphenyl)piperazine with a methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-methylphenyl)piperazine: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    1-(4-methylsulfonylphenyl)piperazine: Lacks the chloro group, which may affect its reactivity and interactions.

Uniqueness

1-(5-chloro-2-methylphenyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both the chloro and methylsulfonyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

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